Cas no 2034512-75-7 (2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine)
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
- 2-(1-methylpyrazol-4-yl)-1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine
- 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine
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- Inchi: 1S/C18H21N5O2S/c1-21-14-15(13-20-21)18-5-2-3-12-23(18)26(24,25)17-8-6-16(7-9-17)22-11-4-10-19-22/h4,6-11,13-14,18H,2-3,5,12H2,1H3
- InChI Key: BKOVXGFHEWPNJA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(N1CCCCC1C1C=NN(C)C=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 573
- XLogP3: 1.7
- Topological Polar Surface Area: 81.4
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6549-4690-2μmol |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-5μmol |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-10μmol |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-20μmol |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-1mg |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-2mg |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-3mg |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-4mg |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-5mg |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-4690-10mg |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine |
2034512-75-7 | 10mg |
$79.0 | 2023-09-08 |
2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine
Professional Introduction to Compound with CAS No. 2034512-75-7 and Product Name: 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine
Compound with the CAS number 2034512-75-7 and the product name 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple heterocyclic rings, including pyrazole and piperidine, along with a benzenesulfonyl moiety, suggests a high degree of structural complexity that may contribute to unique pharmacological properties.
The pyrazole ring is a well-known pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to interact with various biological targets. Specifically, the 1-methyl-1H-pyrazol-4-yl substituent in this compound enhances its potential for binding to enzymes and receptors involved in critical biological pathways. This feature is particularly relevant in the context of recent research focusing on modulating inflammatory responses and immune system interactions.
Recent studies have highlighted the importance of benzenesulfonyl derivatives in the development of novel therapeutic agents. The sulfonyl group not only contributes to the compound's solubility and metabolic stability but also serves as a hinge region for further derivatization, enabling the creation of more tailored pharmacological entities. In particular, the combination of a benzenesulfonyl moiety with a piperidine ring has been explored in several patents and scientific publications as a strategy to enhance binding affinity and selectivity.
The structural motif [4-(1H-pyrazol-1-yl)benzenesulfonyl] further enriches the compound's pharmacological profile by introducing additional interactions points with biological targets. This design approach aligns with current trends in drug discovery, where multi-target inhibition is often sought to achieve synergistic therapeutic effects. For instance, compounds incorporating such structural elements have shown promise in preclinical studies related to central nervous system disorders, where modulation of neurotransmitter systems is key.
In terms of synthetic chemistry, the preparation of 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the functionalization of the pyrazole ring followed by sulfonylation and subsequent piperidine coupling. Advanced techniques such as transition-metal catalysis have been employed to improve yield and purity, reflecting the compound's complexity and the high standards expected in pharmaceutical research.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. Initial in vitro assays have demonstrated activity against enzymes implicated in pain signaling and neuroinflammation. The dual presence of pyrazole units enhances its potential as an antagonist or modulator of ion channels and G protein-coupled receptors (GPCRs). Moreover, preliminary data suggest that this compound may exhibit selectivity over known therapeutic agents, minimizing off-target effects.
Advances in computational chemistry have also played a crucial role in understanding the binding interactions of 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine with biological targets. Molecular docking studies have been conducted using sophisticated software tools to predict binding affinities and identify key interaction residues. These computational models have guided experimental efforts by suggesting optimal modifications to enhance potency and selectivity.
The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its structural features, it may be particularly relevant in addressing neurological disorders characterized by dysregulated inflammatory responses or neurotransmitter imbalances. Additionally, its ability to interact with multiple targets makes it a promising candidate for developing combination therapies that could provide more comprehensive treatment options.
As research progresses, further optimization of 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine will focus on improving pharmacokinetic properties such as oral bioavailability and metabolic stability. Techniques such as structure-based drug design (SBDD) will be employed to refine the molecular structure while maintaining or enhancing biological activity. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists will be essential to translate preclinical findings into clinical candidates.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel compounds like this one. Predictive models trained on large datasets have been used to screen virtual libraries for molecules with desired pharmacological profiles. The success stories involving AI-driven drug discovery underscore the importance of leveraging computational tools alongside traditional experimental approaches.
In conclusion, 2-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrazol-1-y l)benzenesulfonyl]piperidine (CAS No. 20345 12 -75 -7) represents a compelling example of how intricate molecular design can lead to innovative therapeutic solutions. Its unique structural features position it as a valuable tool for exploring new treatment strategies across various disease areas. Continued research efforts will likely uncover even more refined applications for this compound in both academic and industrial settings.
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